1,2-Dimethyl-4-nitro-1H-imidazole
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-dimethyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-6-5(8(9)10)3-7(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJBSMOKINSQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157470 | |
| Record name | 1,2-Dimethyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-04-1 | |
| Record name | 1,2-Dimethyl-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-4-nitro-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-4-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Preparation of 1,2 Dimethyl 4 Nitro 1h Imidazole
Regioselective Synthesis Strategies for Nitroimidazoles
Regioselectivity is a critical aspect of nitroimidazole synthesis, as the position of the nitro group on the imidazole (B134444) ring significantly influences the compound's chemical and biological properties. Strategies for achieving regioselectivity include the direct nitration of substituted imidazoles, where the existing substituents guide the position of the incoming nitro group, and the N-alkylation of pre-formed nitroimidazoles, where the reaction conditions can be tuned to favor substitution at a specific nitrogen atom. semanticscholar.orgpatsnap.com
A common and effective strategy for preparing N-substituted nitroimidazoles involves the alkylation of a nitroimidazole precursor that is unsubstituted at the nitrogen positions. researchgate.net The regioselectivity of this reaction is influenced by the position of the nitro group and the reaction conditions employed. patsnap.com
For the synthesis of 1,4-disubstituted imidazoles, the N-alkylation of 4-nitroimidazole (B12731) is a key step. Studies have shown that the alkylation of 4-nitroimidazole preferentially occurs at the N-1 position. patsnap.comresearchgate.net This regioselectivity is attributed to electronic factors, where the N-1 position is favored for substitution. patsnap.com The reaction can be carried out using various alkylating agents under basic conditions. For instance, the use of potassium carbonate (K₂CO₃) as a base in a solvent like acetonitrile at elevated temperatures (e.g., 60°C) has been shown to provide good yields of N-1 alkylated products. patsnap.comresearchgate.net In contrast, alkylation of 2-methyl-5-nitroimidazole (B138375) tends to favor substitution at the N-3 position due to the steric hindrance from the adjacent nitro group. patsnap.com
The methylation of 4-nitroimidazole (4-NI) to form 1-methyl-4-nitroimidazole is a specific example of this approach. google.comicm.edu.pl This transformation effectively blocks the reactivity at the N1-H position, which can be significant in certain chemical reactions. icm.edu.pl
Table 1: Representative Conditions for N-Alkylation of 4-Nitroimidazole
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-nitroimidazole | Various | K₂CO₃ | Acetonitrile | 60°C | 1-alkyl-4-nitroimidazole | Good (66-85%) | patsnap.com |
This table presents generalized findings from the cited literature.
The direct nitration of the imidazole ring is a fundamental method for synthesizing nitroimidazoles. The position of nitration (C-2, C-4, or C-5) is highly dependent on the reaction conditions and the substituents already present on the imidazole ring. semanticscholar.orgresearchgate.net Generally, nitration of imidazole itself gives rise to 4-nitroimidazole or 5-nitroimidazole derivatives, which exist in tautomeric equilibrium. researchgate.net
Traditional methods for nitrating imidazoles involve the use of strong nitrating agents under highly acidic conditions. researchgate.net A common nitrating mixture is a combination of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring.
The reaction temperature can range from 0°C to the reflux temperature of the acid mixture, and reaction times are often relatively short, sometimes less than an hour. researchgate.net For example, the nitration of imidazole to produce 4,5-dinitroimidazole has been studied under various conditions, highlighting the influence of temperature and acid ratios on yield. Another classical approach involves using nitric acid in trifluoroacetic anhydride (TFAA), which can be effective for N-substituted imidazoles. semanticscholar.org
Table 2: Conditions for Nitration of Imidazole with Mixed Acids
| Entry | Temperature (°C) | Time (h) | HNO₃ (mL) | H₂SO₄ (mL) | Product | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 110 | 4 | 2.6 | 7.8 | 4,5-dinitroimidazole | 46.1 | |
| 2 | 120 | 4 | 2.6 | 7.8 | 4,5-dinitroimidazole | 52.6 | |
| 3 | 130 | 4 | 2.6 | 7.8 | 4,5-dinitroimidazole | 51.9 | |
| 4 | 120 | 4 | 2.1 | 7.8 | 4,5-dinitroimidazole | 41.4 |
This table is adapted from data on the nitration of imidazole (0.02 mol) to 4,5-dinitroimidazole as reported in the source material.
"Green chemistry" focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of nitration, this often involves replacing harsh mixed acids with safer alternatives and employing more energy-efficient techniques.
While specific literature on the green nitration of 1,2-dimethylimidazole is limited, principles from other areas can be considered. For instance, methods have been developed for the nitration of phenols using metal nitrates like calcium nitrate (Ca(NO₃)₂) in acetic acid, often accelerated by microwave irradiation. This approach avoids the use of concentrated sulfuric and nitric acids. Another green methodology involves using task-specific acidic ionic liquids with sodium nitrite (NaNO₂) to generate the nitrating species in situ under mild, room-temperature conditions. icm.edu.pl These approaches highlight potential pathways for developing more environmentally benign syntheses of nitroimidazoles.
Nitration Pathways for Imidazole Rings
Derivatization from Precursor Imidazole Compounds
An alternative synthetic pathway to 1,2-dimethyl-4-nitro-1H-imidazole involves starting with an imidazole precursor that already contains the desired N-methyl and C-methyl groups and then introducing the nitro group at the C-4 position.
The direct nitration of 1,2-dimethyl-1H-imidazole provides a direct route to the target compound. Research has shown that treating 1,2-dimethylimidazole with concentrated nitric acid in trifluoroacetic anhydride at low temperatures (0-5°C) results in the formation of a mixture of nitro-isomers. semanticscholar.org
The primary products are this compound and 1,2-dimethyl-5-nitro-1H-imidazole. The desired 4-nitro isomer can then be isolated from this mixture, for example, by using column chromatography. In one study, this method yielded the pure this compound as white needles with a 53% yield. semanticscholar.org
Table 3: Summary of Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₅H₇N₃O₂ |
| 4-Nitroimidazole | 4-nitro-1H-imidazole | C₃H₃N₃O₂ |
| 1-Methyl-4-nitroimidazole | 1-methyl-4-nitro-1H-imidazole | C₄H₅N₃O₂ |
| 2-Methyl-5-nitroimidazole | 2-methyl-5-nitro-1H-imidazole | C₄H₅N₃O₂ |
| 4,5-Dinitroimidazole | 4,5-dinitro-1H-imidazole | C₃H₂N₄O₄ |
| 1,2-Dimethyl-1H-imidazole | 1,2-dimethyl-1H-imidazole | C₅H₈N₂ |
| 1,2-Dimethyl-5-nitro-1H-imidazole | 1,2-dimethyl-5-nitro-1H-imidazole | C₅H₇N₃O₂ |
| Nitric Acid | Nitric Acid | HNO₃ |
| Sulfuric Acid | Sulfuric Acid | H₂SO₄ |
| Trifluoroacetic Anhydride | Trifluoroacetic Anhydride | C₄F₆O₃ |
| Potassium Carbonate | Potassium Carbonate | K₂CO₃ |
| Acetonitrile | Acetonitrile | C₂H₃N |
| Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide | C₂H₆OS |
| Dimethylformamide (DMF) | Dimethylformamide | C₃H₇NO |
| Potassium Hydroxide | Potassium Hydroxide | KOH |
| Calcium Nitrate | Calcium Nitrate | Ca(NO₃)₂ |
| Sodium Nitrite | Sodium Nitrite | NaNO₂ |
Transformation from other Nitroimidazole Isomers (e.g., 2-methyl-5-nitro-1H-imidazole, 4-nitro-1H-imidazole)
The preparation of this compound can be effectively achieved through the regioselective alkylation of precursor nitroimidazole isomers, namely 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole. derpharmachemica.comresearchgate.net The regioselectivity of the N-alkylation is highly dependent on the starting isomer and the reaction conditions employed. derpharmachemica.com
In a systematic study, the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole was investigated using various alkylating agents under different conditions (base, solvent, temperature). derpharmachemica.comresearchgate.net It was observed that for 4-nitro-1H-imidazole, alkylation predominantly occurs at the N-1 position, leading to the formation of 1-alkyl-4-nitro-1H-imidazole derivatives. derpharmachemica.com Conversely, the alkylation of 2-methyl-5-nitro-1H-imidazole shows regioselectivity for the N-1 position, which, due to the tautomerism of the starting material, results in the formation of 1-alkyl-2-methyl-4-nitro-1H-imidazole. derpharmachemica.com
A key finding is that heating the reaction mixture to 60°C significantly improves the yields of the N-alkylated products. derpharmachemica.comresearchgate.net The use of acetonitrile as a solvent in the presence of potassium carbonate (K2CO3) as a base has been shown to provide good yields (66-85%) for the N-alkylation of these nitroimidazole precursors. derpharmachemica.comresearchgate.net
For the specific synthesis of this compound, the methylation of 2-methyl-4(5)-nitroimidazole is a common route. researchgate.net One reported method involves the use of methyl iodide and potassium carbonate to achieve N-methylation. thieme-connect.com
Table 1: Regioselective Synthesis of this compound
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Methyl-4(5)-nitro-1H-imidazole | Methyl iodide | K2CO3 | Acetonitrile | 60 | This compound | Good | derpharmachemica.comresearchgate.net |
| 2-Methyl-4-nitro-1H-imidazole | Methyl iodide | K2CO3 | - | - | This compound | 70 | thieme-connect.com |
Advanced Coupling and Functionalization Reactions
To introduce further chemical diversity and to synthesize more complex derivatives, advanced coupling and functionalization reactions are employed. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds on the nitroimidazole scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to the functionalization of nitroimidazole derivatives. nih.govrsc.orgnih.govmdpi.comresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide or triflate. mdpi.com
While direct Suzuki-Miyaura coupling on this compound itself is not extensively detailed, numerous examples exist for closely related structures, demonstrating the feasibility of this approach. For instance, researchers have successfully performed Suzuki-Miyaura reactions on 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole and 2,4-dibromo-1-methyl-5-nitro-1H-imidazole to introduce various aryl and heteroaryl groups. mdpi.com The reaction conditions often involve a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable ligand like XPhos, a base (e.g., K3PO4 or Na2CO3), and a solvent system like dioxane/water or DMF/water. nih.govmdpi.com Microwave irradiation has also been employed to accelerate these coupling reactions. mdpi.com
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Nitroimidazoles
| Nitroimidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product Type | Reference |
| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Arylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane | Microwave | 2,4-diaryl-1-methyl-5-nitro-1H-imidazole | mdpi.com |
| 5-(4-iodophenyl)-4,4-dimethyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4H-imidazole 3-oxide | Arylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane/H2O | 80 °C | 5-biphenyl derivatives of 4H-imidazole-N-oxide | nih.govrsc.org |
Stille Cross-Coupling Reactions for Functionalization
The Stille cross-coupling reaction, which pairs an organotin compound with an organic halide or triflate in the presence of a palladium catalyst, is another valuable method for the functionalization of the imidazole backbone. libretexts.org
A specific application of the Stille reaction has been reported for the synthesis of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole. researchgate.net This demonstrates the utility of the Stille coupling in introducing complex side chains onto a dimethyl-nitro-imidazole core. The reaction conditions for Stille couplings typically involve a palladium catalyst, such as Pd(PPh3)4, and are carried out in a suitable solvent like toluene or DMF. libretexts.org
Electron Transfer Methodologies (e.g., Tetrakis(dimethylamino)ethylene (B1198057) (TDAE) approach)
Electron transfer methodologies provide a powerful means for the functionalization of nitroimidazole derivatives. The use of tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent has been shown to be particularly effective. mdpi.comnih.govnih.govsemanticscholar.org TDAE can generate a carbanion from a halogenated derivative through a sequence of two single-electron transfers. mdpi.com
This approach has been successfully applied to the high functionalization of 5-nitro-1H-imidazole derivatives. mdpi.comnih.govnih.govsemanticscholar.org For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole has been reacted with a variety of aromatic carbonyl and α-carbonyl ester derivatives in the presence of TDAE. mdpi.comnih.govnih.govsemanticscholar.org These reactions, typically carried out in anhydrous DMF at low temperatures initially and then allowed to warm, lead to the formation of highly functionalized alcohol derivatives in moderate to good yields. mdpi.comnih.gov This methodology offers a new avenue for creating complex molecules based on the 1,2-dimethyl-nitro-imidazole scaffold. mdpi.com
Table 3: TDAE-Mediated Functionalization of a Nitroimidazole Derivative
| Nitroimidazole Substrate | Electrophile | Reagent | Solvent | Conditions | Product Type | Yield (%) | Reference |
| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Aromatic aldehydes | TDAE | Anhydrous DMF | -20 °C to rt | Substituted arylethanols | 24-78 | mdpi.comnih.gov |
| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Ethyl glyoxylate | TDAE | Anhydrous DMF | -20 °C to rt | Hydroxypropanoate derivative | 64 | mdpi.comnih.gov |
| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Acenaphthenedione | TDAE | Anhydrous DMF | -20 °C to rt | Hydroxyacenaphthylenone derivative | 42 | mdpi.comnih.gov |
Multi-Component and One-Pot Synthesis Strategies
Multi-component and one-pot synthesis strategies are highly efficient as they allow for the construction of complex molecules in a single reaction vessel, avoiding the need for isolation and purification of intermediates. mdpi.comrsc.orgasianpubs.org
In the context of substituted nitroimidazoles, a one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been developed. mdpi.com This method, utilizing microwave heating, is applicable to a wide range of (hetero)arylboronic acids and terminal alkynes, providing a straightforward and efficient route to 2,4-disubstituted 5-nitroimidazole derivatives. mdpi.com While this specific example does not start with this compound, it highlights a powerful one-pot strategy that could potentially be adapted for the functionalization of this scaffold, particularly if a di-halogenated derivative were used as a starting point. The general principle of multicomponent reactions for imidazole synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium salt, with various catalysts being employed to control the selectivity towards tri- or tetrasubstituted imidazoles. rsc.org
Chemical Reactivity and Transformation Mechanisms of 1,2 Dimethyl 4 Nitro 1h Imidazole
Nucleophilic Substitution Reactions
The electron-deficient nature of the imidazole (B134444) ring, enhanced by the strongly electron-withdrawing nitro group, makes 1,2-dimethyl-4-nitro-1H-imidazole susceptible to nucleophilic attack. However, the position of substitution and the reaction mechanism can vary based on the nucleophile and reaction conditions.
Nucleophilic Cine-Substitution Mechanisms
Currently, there is a lack of specific studies in the available scientific literature detailing nucleophilic cine-substitution mechanisms for this compound. This type of substitution, where the incoming group attaches to a different carbon atom than the one the leaving group departs from, is not a commonly reported reaction pathway for this specific molecule.
Reactions with Primary and Secondary Amine Nucleophiles
The reaction of nitroimidazoles with amine nucleophiles is a key transformation for the synthesis of various derivatives. While specific studies on this compound are limited, research on related nitroimidazole compounds provides insight into this reactivity. For instance, derivatives of 2-methyl-5-nitroimidazole (B138375) have been shown to react with substituted amines. nih.gov In a broader context, the reaction of nitroaromatic compounds with amines can lead to the displacement of the nitro group, particularly if the aromatic ring is further activated.
In the synthesis of various heterocyclic compounds, the reaction of halogenated nitroimidazoles with amines is a common strategy. For example, 1-benzyl-5-bromo-4-nitroimidazole and related compounds undergo displacement of the bromine atom by nucleophiles. rsc.org While not a direct reaction of this compound, these examples highlight the susceptibility of the nitro-activated imidazole ring to nucleophilic attack, a principle that would extend to reactions with primary and secondary amines. For instance, the synthesis of new morpholine (B109124) derivatives often involves the reaction of morpholine with various electrophiles. researchgate.net Similarly, piperidine (B6355638) has been used in the synthesis of various derivatives through nucleophilic reactions. nih.gov
A green chemistry approach has demonstrated the reaction of nitroimidazoles with carbon nucleophiles in water, suggesting that under the right conditions, the nitro group can be a viable leaving group. rsc.org This could potentially be extended to strong amine nucleophiles.
Reductive Transformations of the Nitro Group
The nitro group of this compound is a primary site for chemical transformations, particularly reduction. This process is fundamental to the biological activity of many nitroimidazoles and is a versatile tool in synthetic chemistry. The reduction can proceed through various intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives, depending on the reducing agent and reaction conditions.
A common and mild reagent for the reduction of aromatic nitro compounds is sodium dithionite (B78146) (Na₂S₂O₄). nih.govorganic-chemistry.org This reagent is effective for converting nitro groups to amines and is compatible with a variety of functional groups. nih.govresearchgate.netorganic-chemistry.org Studies on the reduction of 5-nitroimidazoles, such as ronidazole, with dithionite indicate that four electrons are required for reductive activation, leading to a hydroxylamine (B1172632) intermediate that is susceptible to further reactions. nih.gov
Catalytic hydrogenation is another widely used method for the reduction of nitro groups. However, these reactions can be hazardous with aromatic nitro compounds. researchgate.net The choice of catalyst and reaction conditions is crucial to control the selectivity and avoid potential hazards.
The number of electrons consumed during the reduction of nitroimidazoles can vary. N1-unsubstituted nitroimidazoles typically undergo a six-electron reduction to the corresponding amino derivatives, while N1-alkyl substituted nitroimidazoles often consume four electrons.
The following table summarizes the electron consumption for the reduction of various nitroimidazoles:
| Compound | Position of Nitro Group | Substitution at N1 | Electrons Consumed |
| 2-nitroimidazole (B3424786) | 2 | No | 6 |
| 4(5)-nitroimidazole | 4 or 5 | No | 6 |
| 2-methyl-4(5)-nitroimidazole | 4 or 5 | No | 6 |
| 1-methyl-2-nitroimidazole | 2 | Yes | 4 |
| 1-methyl-5-nitroimidazole | 5 | Yes | 4 |
Reactions Involving Specific Functional Groups on Derived Analogues
The reactivity of analogues derived from this compound can be diverse, depending on the introduced functional groups. For instance, the isomeric compound, 1,2-dimethyl-5-nitroimidazole, has been a precursor for various synthetic transformations. One notable reaction is the conversion of the 2-methyl group into a nitrile. scilit.com
Furthermore, derivatives of 1,2-dimethyl-5-nitroimidazole have been synthesized by reacting the precursor with various reagents. For example, the synthesis of Carnidazole involves the reaction of 1,2-dimethyl-5-nitroimidazole with 1-benzoylaziridine, followed by further transformations. nih.gov Other derivatives have been prepared by reacting metronidazole (B1676534) (a related 5-nitroimidazole) with reagents like benzene (B151609) sulfonyl chloride and phthalic anhydride. derpharmachemica.com
The synthesis of styryl derivatives of 1,2-dimethyl-5-nitro-1H-imidazole has been achieved using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as a reagent. researchgate.net This highlights the potential for functionalization at various positions of the imidazole ring in these types of compounds.
Electrochemical Behavior and Redox Processes
The electrochemical properties of nitroimidazoles are of significant interest due to their role in radiosensitizing and other biological activities. The reduction potential of the nitro group is a key parameter that influences these effects. The one-electron reduction potential (E¹₇) at pH 7 is a commonly measured value to compare the electron-accepting ability of different nitroimidazoles.
Generally, 2-nitroimidazoles exhibit more positive reduction potentials compared to their 5-nitro counterparts, making them better oxidants. 4-Nitroimidazoles are considered weaker oxidants. rsc.orgrsc.org The introduction of electron-withdrawing groups on the side chain can increase the reduction potential.
The following interactive table presents the one-electron reduction potentials for a selection of nitroimidazole derivatives, providing a comparative view of their redox properties.
| Compound | One-Electron Reduction Potential (E¹₇) at pH 7 (mV) |
| 5-formyl-1-methyl-2-nitroimidazole | -243 |
| 1-(2-hydroxyethyl)-2-nitroimidazole (Misonidazole) | -398 |
| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole) | -486 |
| 4-nitroimidazole (B12731) | ≤ -527 |
The electrochemical reduction of nitroimidazoles can be complex and pH-dependent. For example, the reduction of metronidazole involves multiple steps and is influenced by the surrounding chemical environment. nih.gov
Cyclic Voltammetry Studies of the Nitro Group
The electrochemical reduction of the nitro group on the imidazole ring is a multi-step process. In aqueous media, it is common to observe a single, irreversible reduction peak corresponding to a four-electron transfer that converts the nitro group to a hydroxylamine derivative. However, under specific conditions, such as in aprotic solvents or mixed media, the reduction can proceed through discrete one-electron transfer steps, allowing for the observation of the nitro radical anion as an intermediate. researchgate.net
The stability of this nitro radical anion is a crucial factor and is influenced by the surrounding chemical environment, including the solvent and the presence of proton donors. For instance, in some mixed media, the voltammetric behavior of 4-nitroimidazole derivatives is pH-dependent, with the number and nature of the reduction peaks changing with the acidity of the solution. researchgate.net
To illustrate the typical electrochemical data obtained from cyclic voltammetry studies of related compounds, the following table presents findings for 2-nitroimidazole in a mixed aqueous medium. It is important to note that these values are for a different isomer and are presented here for comparative and illustrative purposes. The exact potentials and kinetics for this compound would be influenced by the position of the nitro group and the presence of the two methyl substituents.
| Compound | Medium | Technique | Observed Process | Key Findings | Reference |
|---|---|---|---|---|---|
| 2-Nitroimidazole | 60% DMF / 40% Aqueous Buffer | Cyclic Voltammetry | pH-dependent reduction of the nitro group. | At alkaline pH, a cyclic voltammetric couple corresponding to the one-electron reduction to the nitro radical anion is observed. | researchgate.net |
Influence of Substituents on Redox Potentials and Kinetics
The redox potential of a nitroimidazole is a critical parameter that quantifies its ability to accept an electron. This property is significantly influenced by the nature and position of substituents on the imidazole ring. The presence of electron-donating or electron-withdrawing groups can alter the electron density of the ring and, consequently, the ease of reduction of the nitro group.
Studies on a range of substituted nitroimidazoles have established clear structure-activity relationships. rsc.org Generally, electron-withdrawing substituents increase the one-electron reduction potential (making the compound easier to reduce), while electron-donating substituents have the opposite effect. The position of the nitro group itself is also a major determinant of the redox potential. Research has shown that 2-nitroimidazoles tend to have more positive reduction potentials compared to 5-nitroimidazoles, with 4-nitroimidazoles being the most difficult to reduce (i.e., having the most negative reduction potentials). rsc.org
The methyl groups in this compound are considered electron-donating. Therefore, it is expected that the one-electron reduction potential of this compound would be more negative than that of the unsubstituted 4-nitroimidazole. This is because the methyl groups increase the electron density on the imidazole ring, making it less favorable for the addition of an electron to the nitro group.
The following table, adapted from the findings of Wardman and Clarke (1976), presents the one-electron reduction potentials at pH 7 (E¹₇) for various nitroimidazole derivatives. This data quantitatively illustrates the influence of different substituents on the redox potential. While this compound is not listed, the data for 4-nitroimidazole and other methylated derivatives provide a strong basis for estimating its electrochemical properties. rsc.org
| Compound | One-Electron Reduction Potential (E¹₇) at pH 7 (mV) | Reference |
|---|---|---|
| 4-Nitroimidazole | ≤–527 | rsc.org |
| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole) | –486 | rsc.org |
| 1-(2-Hydroxyethyl)-2-nitroimidazole | –398 | rsc.org |
| 5-Formyl-1-methyl-2-nitroimidazole | –243 | rsc.org |
The data clearly shows that the substitution pattern has a profound impact on the redox potential, with values spanning a wide range. The highly negative potential of 4-nitroimidazole confirms its status as a relatively weak oxidant compared to the 2- and 5-nitro isomers. rsc.org The presence of electron-withdrawing groups, such as the formyl group, significantly increases the reduction potential, making the compound a much stronger oxidant. Conversely, the addition of methyl and hydroxyethyl (B10761427) groups leads to more negative redox potentials.
Structural Elucidation and Advanced Characterization Techniques
X-ray Crystallography and Crystal Structure Analysis
While a dedicated crystal structure for 1,2-Dimethyl-4-nitro-1H-imidazole is not extensively detailed in the reviewed literature, a comprehensive understanding of its solid-state characteristics can be inferred from the analysis of closely related 4-nitroimidazole (B12731) derivatives. These analogous structures consistently reveal key architectural features expected to be present in the target molecule.
Studies on analogous compounds, such as 1-methyl-4-nitro-1H-imidazole, 2-chloro-4-nitro-1H-imidazole, and various substituted 2-methyl-4-nitroimidazoles, consistently demonstrate that the 4-nitroimidazole core is an essentially planar system. nih.govnih.gov The imidazole (B134444) ring itself is planar, and the attached nitro group tends to be nearly coplanar with the ring. nih.govresearchgate.net For instance, in 2-chloro-4-nitro-1H-imidazole, the dihedral angle between the imidazole ring and the nitro group is a mere 1.7 (2)°. nih.gov Similarly, in a derivative of 2-methyl-4-nitroimidazole, the nitro group is observed to be almost coplanar with the imidazole plane. researchgate.net Slight deviations from planarity can occur due to twists of the nitro group, with reported dihedral angles relative to the imidazole ring being as low as 2.75° and 5.64° in one analog. nih.gov This inherent planarity is a consequence of the conjugated π-system extending across the imidazole ring and the nitro group. The methyl groups at the N1 and C2 positions are the primary components expected to have atoms lying outside this principal plane.
The interplay of the weak intermolecular interactions governs the crystal packing, often leading to the formation of distinct supramolecular motifs. A common feature in related structures is the formation of centrosymmetric dimers through pairs of C–H···O hydrogen bonds. nih.govresearchgate.net These dimeric units can then serve as building blocks for more extended architectures. For example, in 1-methyl-4-nitro-1H-imidazole, the C–H···O interactions link molecules together to form sheets. In other cases, these dimers are interconnected into two-dimensional arrays, creating layered structures. nih.govnih.gov This layered or sheet-like assembly, driven by a network of weak hydrogen bonds, appears to be a characteristic packing strategy for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution and providing insights into the electronic environment of the individual atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted assignments based on analogous compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C5-H | ~7.5 - 8.0 | Singlet (s) |
| N1-CH₃ | ~3.8 - 4.0 | Singlet (s) |
| C2-CH₃ | ~2.5 - 2.7 | Singlet (s) |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. Three of these signals will be for the imidazole ring carbons (C2, C4, and C5), and two will be for the methyl carbons (N1-CH₃ and C2-CH₃).
The chemical shifts of the ring carbons are highly indicative of their electronic environment.
C2 and C4: These carbons, being directly attached to heteroatoms (nitrogen and the nitro group, respectively), are expected to be significantly deshielded and appear at the downfield end of the spectrum.
C5: This carbon, bonded to a hydrogen atom, will appear as a doublet in a proton-coupled spectrum and is typically found at a more upfield position relative to C2 and C4.
Methyl Carbons: The two methyl carbons will resonate in the upfield region of the spectrum, with the N-methyl carbon generally appearing at a lower field than a typical C-methyl carbon.
Definitive assignment of each carbon signal can be achieved through advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate carbon atoms with their directly attached or long-range coupled protons, respectively.
Application of NMR in Confirming Regioselectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, particularly in confirming the regioselectivity of its synthesis. The alkylation of 4-nitroimidazole presents two possible nitrogen atoms for methylation, potentially leading to two different isomers. However, experimental findings show that the alkylation of 4-nitroimidazole preferentially occurs at the N-1 position.
¹H and ¹³C NMR spectroscopy provide clear evidence for the formation of the 1,2-dimethyl-4-nitro isomer. The ¹H NMR spectrum shows three distinct signals that correspond to the protons in the molecule. A singlet is observed for the proton at the C5 position of the imidazole ring, and two other singlets correspond to the two different methyl groups: one attached to the nitrogen at position 1 (N-CH₃) and the other to the carbon at position 2 (C-CH₃).
The ¹³C NMR spectrum further corroborates this structure by showing distinct signals for each carbon atom in the molecule, including the two methyl carbons, the three imidazole ring carbons, all with unique chemical shifts confirming the specific isomeric structure.
Detailed NMR data are presented in the table below.
| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Imidazole Ring Proton | 8.24 | Singlet | C5-H |
| N-Methyl Protons | 3.63 | Singlet | N1-CH₃ |
| C-Methyl Protons | 2.3 | Singlet | C2-CH₃ |
| ¹³C NMR (75 MHz, CDCl₃) | Chemical Shift (δ ppm) | Assignment |
| Imidazole Ring Carbon | 145.9 | C2 or C4 |
| Imidazole Ring Carbon | 140.1 | C2 or C4 |
| Imidazole Ring Carbon | 123.5 | C5 |
| N-Methyl Carbon | 33.9 | N1-CH₃ |
| C-Methyl Carbon | 12.9 | C2-CH₃ |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to gain insight into its fragmentation patterns. While specific experimental mass spectra for this compound are not widely detailed in the surveyed literature, the technique is routinely mentioned in synthetic procedures involving related nitroimidazole derivatives. google.comgoogle.com In a typical application, a mass spectrometer would be used to confirm the mass of the synthesized product, with the molecular ion peak corresponding to the compound's exact molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This helps to distinguish it from other compounds that may have the same nominal mass. For this compound (C₅H₇N₃O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a related compound, 5-chloro-1-methyl-4-nitroimidazole, has been analyzed, providing insight into the characteristic vibrational modes expected for a 4-nitroimidazole structure. doi.org
Key characteristic absorption bands for this compound would include:
N-O Stretching: Strong asymmetric and symmetric stretching vibrations characteristic of the nitro group (NO₂), typically observed in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The presence of these strong bands is a key indicator of the nitro functionality.
C-H Stretching: Vibrations corresponding to the C-H bonds of the methyl groups and the imidazole ring.
C=N and C=C Stretching: Vibrations from the imidazole ring structure, which occur in the fingerprint region (typically ~1400-1600 cm⁻¹).
Ring Vibrations: Various stretching and bending vibrations associated with the imidazole ring itself.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study nitroimidazole derivatives, providing detailed insights into their geometric and electronic properties. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G, are employed to optimize the molecular structure and predict a variety of molecular properties. irjweb.com
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comschrodinger.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions and charge transfer can occur more easily within the molecule. irjweb.com For imidazole (B134444) derivatives, the energy gap has been used to understand their bioactivity. irjweb.com The presence of a nitro group, which is strongly electron-withdrawing, tends to reduce the HOMO-LUMO energy gap in related compounds. nih.gov
While specific DFT calculations for 1,2-Dimethyl-4-nitro-1H-imidazole are not widely published, data from analogous compounds provide valuable context. For instance, a study on an N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine using the B3LYP/6–311++G(d,p) basis set revealed a HOMO-LUMO gap of 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Imidazole Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 irjweb.com |
| Imidazole (IM) | DFT | -6.23 | -0.95 | 5.28 researchgate.net |
| 2-Methylimidazole (MIM) | DFT | -6.11 | -0.92 | 5.19 researchgate.net |
| Benzimidazole (B57391) (BIM) | DFT | -5.73 | -1.12 | 4.61 researchgate.net |
This table presents data from related imidazole compounds to illustrate typical values obtained through DFT calculations. The values for this compound may differ.
The distribution of HOMO and LUMO orbitals is also significant. Typically, the HOMO is located on the electron-donating parts of a molecule, while the LUMO is on the electron-accepting parts. This separation facilitates intramolecular charge transfer, a key feature for many applications, including non-linear optics.
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation. acs.org
NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. For related benzimidazole derivatives, DFT calculations have been used to compute these shifts, which often show good correlation with experimental results. acs.org Experimental ¹H NMR and ¹³C NMR data for this compound are available in public databases like PubChem. nih.gov For instance, experimental ¹H NMR data for a similar compound, N,N-dimethyl-p-nitroaniline, shows distinct peaks for the aromatic protons and the methyl protons. chemicalbook.com
UV-Vis Spectra: TD-DFT calculations are used to simulate UV-Vis absorption spectra, providing information about electronic transitions within the molecule. acs.org The absorption wavelengths are related to the electronic excitations from occupied to unoccupied orbitals. For nitroaromatic compounds, these spectra are influenced by factors such as pH and solvent. researchgate.net The calculations can identify the nature of these transitions, such as π → π* or n → π* transitions, which are characteristic of chromophores containing double bonds and heteroatoms. acs.org
Understanding the electron distribution within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken population analysis is a common method used in computational chemistry to assign partial charges to individual atoms. irjweb.com This analysis helps in identifying the electrophilic and nucleophilic centers in the molecule.
Computational studies can be performed in the gas phase or can incorporate the effects of a solvent, which is crucial for accurately modeling chemical behavior in solution. The Polarizable Continuum Model (PCM) is a widely used method to simulate solvent effects. youtube.com Solvents can influence molecular geometry, electronic properties, and spectroscopic behavior. Studies on related compounds have shown that optical properties can be enhanced in the presence of solvents like water and ethanol, with the effect being related to the solvent's dielectric constant. youtube.com For 2-nitroimidazole-based radiopharmaceuticals, theoretical results predict significant changes in the conformational landscape when moving from the gas phase to an aqueous solution. rsc.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that can be difficult to observe experimentally. For nitroimidazole compounds, theoretical studies can explore mechanisms such as reduction and decomposition. For example, research on 2-nitroimidazole (B3424786) has shown that it can be enzymatically reduced to the more bioactive 2-aminoimidazole under hypoxic conditions. acs.org Computational studies can model the steps involved in such transformations, including the initial electron attachment and subsequent bond-breaking and bond-forming processes. Light-fueled nitro-reduction has also been investigated through mechanistic studies involving electron donor-acceptor complexes.
Theoretical Studies on Non-Linear Optical (NLO) Properties
Organic molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which have uses in optical data storage and signal processing. nih.gov Theoretical calculations are instrumental in predicting the NLO properties of new materials. The key NLO parameters are the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β).
The presence of electron-donating groups (like methyl groups) and strong electron-accepting groups (like the nitro group) connected by a π-conjugated system (the imidazole ring) is a classic design strategy for creating molecules with high NLO activity. This "push-pull" system facilitates intramolecular charge transfer upon excitation, leading to a large change in dipole moment and a high β value. Theoretical studies on similar D-π-A (donor-π-acceptor) systems have shown that the presence of nitro groups significantly enhances NLO properties. nih.gov For instance, studies on some benzimidazole derivatives have demonstrated that the introduction of nitro groups leads to high first hyperpolarizability (βtot) values, marking them as promising NLO materials. acs.org
Quantum Chemical Studies on Structural and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic characteristics of molecules. These computational methods provide detailed insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a compound's reactivity and potential applications.
Molecular Structure and Geometry Optimization:
The initial step in a quantum chemical study involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process provides theoretical values for bond lengths and bond angles. For this compound, this would involve determining the precise spatial arrangement of its constituent atoms.
A hypothetical data table for the optimized geometrical parameters of this compound, based on DFT calculations, would resemble the following:
Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | N1-C2 | Value |
| C2-N3 | Value | |
| N3-C4 | Value | |
| C4-C5 | Value | |
| C5-N1 | Value | |
| C4-N(nitro) | Value | |
| N(nitro)-O1 | Value | |
| N(nitro)-O2 | Value | |
| N1-C(methyl) | Value | |
| C2-C(methyl) | Value | |
| Bond Angles | C5-N1-C2 | Value |
| N1-C2-N3 | Value | |
| C2-N3-C4 | Value | |
| N3-C4-C5 | Value | |
| C4-C5-N1 | Value | |
| C5-C4-N(nitro) | Value | |
| O1-N(nitro)-O2 | Value |
Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.
Electronic Properties:
Mulliken Atomic Charge Distribution: Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule. irjweb.comirjweb.comnih.govresearchgate.net This analysis for this compound would reveal the electron distribution across the molecule, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). The nitro group is a strong electron-withdrawing group, and thus, the nitrogen and oxygen atoms of this group, as well as the nitrogen atoms in the imidazole ring, would be expected to carry significant negative charges. Conversely, the carbon atoms, particularly those bonded to the electronegative nitrogen and oxygen atoms, would likely exhibit positive charges.
A hypothetical data table for Mulliken atomic charges would be structured as follows:
Table 2: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Charge (e) |
| N1 | Value |
| C2 | Value |
| N3 | Value |
| C4 | Value |
| C5 | Value |
| N(nitro) | Value |
| O1(nitro) | Value |
| O2(nitro) | Value |
| C(methyl at N1) | Value |
| H(methyl at N1) | Value |
| C(methyl at C2) | Value |
| H(methyl at C2) | Value |
Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comnih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.
For this compound, the presence of the electron-withdrawing nitro group would be expected to lower the energy of the LUMO, potentially resulting in a relatively small HOMO-LUMO gap, suggesting a reactive nature.
A hypothetical data table for FMO analysis would be presented as:
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| E_HOMO | Value |
| E_LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.
Role in Advanced Organic Synthesis and Material Science
Precursor and Building Block in the Synthesis of Complex Heterocyclic Systems
1,2-Dimethyl-4-nitro-1H-imidazole and its close isomers are valuable starting materials for constructing more elaborate molecular architectures. The inherent reactivity of the nitroimidazole core allows it to be a foundational component for a variety of complex heterocyclic systems.
The nitroimidazole scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives are central to the synthesis of numerous therapeutic agents. nih.gov The synthesis of drugs and clinical candidates often relies on the functionalization of a pre-formed nitroimidazole ring. nih.gov For instance, the general nitroimidazole framework is crucial for creating drugs designed to act under hypoxic conditions, such as in cancerous tumors. nih.gov
Specific synthetic routes have been developed to produce N-alkylated nitroimidazoles, which are key intermediates. The alkylation of 2-methyl-4(5)-nitroimidazole can be performed using various alkylating agents, demonstrating a regioselective process that favors the formation of the N-1 alkylated 4-nitro product. derpharmachemica.comresearchgate.net This process is fundamental to creating the this compound structure itself, which can then be used in subsequent synthetic steps. Furthermore, derivatives like 2-bromo-4-nitro-1H-imidazole are considered key building blocks for a range of nitroimidazole-based drugs, highlighting the importance of the substituted 4-nitroimidazole (B12731) core in complex synthesis. acs.org
The imidazole (B134444) ring system itself is a common feature in many natural products and pharmaceuticals, including histamine (B1213489) and purine. nih.gov Synthetic methodologies often focus on building upon this stable and versatile heterocyclic core. nih.govnih.gov The presence of the nitro group on the 1,2-dimethyl-imidazole scaffold further activates it for various transformations, making it a useful precursor for fused heterocyclic systems and other complex molecules. researchgate.net
Strategies for Further Derivatization and Scaffold Modification
The this compound scaffold is amenable to a wide array of derivatization strategies, allowing chemists to modify its structure and tune its properties for specific applications. These modifications can target the imidazole ring, the methyl groups, or the nitro group, although functionalization often occurs via intermediates where other positions on the scaffold are altered for reactivity.
A significant strategy involves the introduction of functional groups that serve as handles for further reactions. For example, a derivative, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, has been used as a key intermediate. mdpi.comnih.gov The chloromethyl group on the appended phenyl ring provides a reactive site for coupling with various nucleophiles. This intermediate has been successfully reacted with a range of aromatic aldehydes in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to yield complex alcohol derivatives in moderate to good yields. mdpi.comnih.gov
Table 1: Derivatization of a 1,2-Dimethyl-5-nitro-1H-imidazole Derivative with Aromatic Aldehydes
| Reactant (Aromatic Aldehyde) | Product Yield (%) | Citation |
|---|---|---|
| Benzaldehyde | 78% | mdpi.com |
| 4-Chlorobenzaldehyde | 71% | mdpi.com |
| 4-Fluorobenzaldehyde | 62% | mdpi.com |
| 4-(Trifluoromethyl)benzaldehyde | 58% | mdpi.com |
| 4-Nitrobenzaldehyde | 24% | mdpi.com |
| Naphthalene-2-carbaldehyde | 65% | mdpi.com |
Another primary method for derivatization is N-alkylation. Studies on 2-methyl-4(5)-nitroimidazole show that it can be regioselectively alkylated at the N-1 position using different benzyl (B1604629) halides under phase transfer catalysis conditions, producing a variety of N-1 substituted 4-nitroimidazoles with excellent yields. researchgate.net
Table 2: N-1 Alkylation of 2-Methyl-4(5)-nitroimidazole
| Alkylating Agent | Product | Yield (%) | Citation |
|---|---|---|---|
| Benzyl chloride | N1-benzyl-2-methyl-4-nitro-1H-imidazole | 98% | researchgate.net |
| 4-Bromobenzyl bromide | N1-(4-Bromobenzyl)-2-methyl-4-nitro-1H-imidazole | 96% | researchgate.net |
| 4-Chlorobenzyl chloride | N1-(4-Chlorobenzyl)-2-methyl-4-nitro-1H-imidazole | 97% | researchgate.net |
| 4-Fluorobenzyl chloride | N1-(4-Fluorobenzyl)-2-methyl-4-nitro-1H-imidazole | 95% | researchgate.net |
| n-Butyl bromide | N1-butyl-2-methyl-4-nitro-1H-imidazole | 94% | researchgate.net |
Further functionalization can be achieved by introducing other groups onto the imidazole ring. The synthesis of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride indicates that sulfonation is a viable pathway, creating a reactive sulfonyl chloride group that can be used for sulfonamide synthesis and other coupling reactions. sigmaaldrich.com The conversion of an imidazole to an imidazole-2-carboxamide via a cyano-intermediate also represents a powerful strategy for introducing amide functionalities. asu.edu
Development of Novel Synthetic Methodologies Utilizing its Reactivity
The reactivity of the nitroimidazole scaffold has prompted the development of new synthetic methods to build and functionalize these molecules efficiently.
One notable advancement is the application of tetrakis(dimethylamino)ethylene (TDAE) in the functionalization of nitroimidazole derivatives. mdpi.comnih.gov TDAE serves as an electron-transfer reagent, enabling the reaction of chloro-functionalized nitroimidazoles with various carbonyl compounds. This methodology was shown to be effective for creating new carbon-carbon bonds and synthesizing complex alcohol derivatives under mild conditions, representing a new application of TDAE in heterocyclic chemistry. mdpi.comnih.gov
Another area of development is the use of phase transfer catalysis for the N-alkylation of hindered imidazoles like 2-methyl-4(5)-nitroimidazole. researchgate.net This method allows for highly regioselective synthesis of N1-alkylated-4-nitroimidazoles at room temperature, offering a simple, efficient, and eco-friendlier alternative to conventional methods that may require harsher conditions. researchgate.net
Modern synthetic approaches, such as one-pot multicomponent reactions, are also being applied to the broader imidazole class. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for example, has been used to construct imidazo-fused heterocycle dimers in a single step, showcasing an efficient pathway to complex scaffolds. nih.gov While not applied directly to this compound in the cited research, such methodologies demonstrate the potential for rapid assembly of complex molecules based on the imidazole core.
Exploration in New Materials and Functional Molecules
The unique properties of nitroimidazoles have led to their exploration in the field of material science and the design of functional molecules.
The presence of multiple nitro groups on an imidazole ring can lead to high-energy materials. A computational study on 1,4-dinitro-1H-imidazole, a related compound, highlighted its potential as a high-energy material with significant non-linear optical (NLO) properties, which were calculated to be greater than the standard NLO material, urea. aip.org This suggests that polynitroimidazoles, including derivatives of this compound, could be investigated for applications in optics and energetic materials. aip.org
The imidazole scaffold is also a key component in the development of fluorescent molecules. Researchers have synthesized symmetric imidazo-fused heterocycle dimers that exhibit tunable fluorescence. nih.gov By altering the substituents on the heterocyclic system, the emission color of these materials can be systematically changed from blue to green and yellow. nih.gov This tunability makes them promising candidates for use in sensors, imaging agents, and optoelectronic devices.
Furthermore, the imidazole moiety is being explored in the creation of advanced polymers. Although research has focused on the non-nitrated 1,2-dimethyl imidazole, its crucial role in developing ferric-mediated recyclable carboxylated nitrile butadiene rubber (XNBR) composites points to the potential of the imidazole scaffold in creating self-healing and robust materials. researchgate.net The electronic properties conferred by the nitro group in this compound could be harnessed to create functional polymers with unique electronic or responsive characteristics. The broader benzimidazole (B57391) scaffold has also been used to develop metabolically stable positive allosteric modulators for GABA-A receptors, demonstrating the utility of imidazole-based structures in creating highly specific functional molecules for biological applications. acs.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,2-dimethyl-4-nitro-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-component reactions using substituted aldehydes, amines, and ammonium acetate under acidic conditions (e.g., acetic acid) at elevated temperatures (~120°C) . For functionalization at the 4-position, nitration reactions using nitric acid/sulfuric acid mixtures are typical. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like 1,2-bis(4-nitrophenyl) derivatives .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : Compare and NMR shifts with literature data (e.g., nitro groups typically show deshielded aromatic protons at δ 8.0–8.5 ppm) .
- XRD Crystallography : Refinement via SHELXL (e.g., SHELX-2018) ensures accurate bond lengths and angles, particularly for the nitro group geometry .
- HPLC : Employ reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98%) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group’s electron-withdrawing effects.
- Stability : Decomposes above 200°C; store at 2–8°C in amber vials to prevent photodegradation.
- pKa : Estimated at ~4.2 (imidazole ring) and ~-1.5 (nitro group) using computational tools like ChemAxon .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For example, the nitro group at C4 directs electrophilic attacks to C5, while methylation at N1/N2 sterically hinders nucleophilic substitution at adjacent positions . Molecular docking (AutoDock Vina) can further assess binding affinities for pharmacological applications .
Q. What strategies resolve contradictions in crystallographic data for nitroimidazole derivatives?
- Methodological Answer :
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
- Disorder Modeling : Apply PART/SUMP restraints for disordered nitro or methyl groups .
- Validation Tools : Check PLATON’s ADDSYM to detect missed symmetry operations and ensure R-factor convergence <5% .
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodological Answer : Graph set analysis (Etter’s rules) reveals dominant motifs:
- N–H···O interactions between imidazole NH and nitro O atoms (motif C(8) ).
- C–H···O contacts from methyl groups to nitro oxygen, stabilizing layered structures. ORTEP-3 visualizes these networks, highlighting angles (~120°) and distances (~2.8 Å) .
Q. What are the challenges in synthesizing this compound analogs with enhanced bioactivity?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., halogens) to control nitration positions .
- Functionalization : Employ TDAE-mediated coupling to introduce aryl/heteroaryl groups at C4 without disrupting the nitro moiety .
- Scalability : Optimize one-pot syntheses (e.g., 3-component reactions) to reduce step counts and improve yields (~75–85%) .
Q. How can impurity profiles of this compound be characterized for pharmaceutical applications?
- Methodological Answer :
- LC-MS/MS : Identify trace impurities (e.g., des-nitro or over-methylated analogs) using MRM transitions specific to the parent ion (m/z 196 → fragment ions).
- Reference Standards : Compare retention times and spectra with certified impurities (e.g., EP-grade nitrate salts) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of nitro groups .
- Crystallography : Always deposit structures in the Cambridge Structural Database (CSD) for community validation .
- Computational Tools : Cross-validate docking results with experimental IC values to ensure predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
